1-Acetyl-4-benzyl-3-(phenylmethylene)tetrahydro-2,5-pyrazinedione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Acetyl-4-benzyl-3-(phenylmethylene)tetrahydro-2,5-pyrazinedione is a complex organic compound with the molecular formula C20H18N2O3 and a molecular weight of 334.375 g/mol.
Preparation Methods
The synthesis of 1-Acetyl-4-benzyl-3-(phenylmethylene)tetrahydro-2,5-pyrazinedione involves multiple steps and specific reaction conditions. One common synthetic route includes the condensation of appropriate benzyl and phenylmethylene derivatives with tetrahydro-2,5-pyrazinedione under controlled conditions . Industrial production methods may involve optimized reaction conditions to maximize yield and purity, including the use of catalysts and specific temperature and pressure settings .
Chemical Reactions Analysis
1-Acetyl-4-benzyl-3-(phenylmethylene)tetrahydro-2,5-pyrazinedione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Scientific Research Applications
1-Acetyl-4-benzyl-3-(phenylmethylene)tetrahydro-2,5-pyrazinedione has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Acetyl-4-benzyl-3-(phenylmethylene)tetrahydro-2,5-pyrazinedione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
1-Acetyl-4-benzyl-3-(phenylmethylene)tetrahydro-2,5-pyrazinedione can be compared with other similar compounds, such as:
1-Acetyl-4-benzyl-3-(phenylmethylene)tetrahydro-2,5-pyrrolidinedione: This compound has a similar structure but differs in the ring system, which may result in different chemical and biological properties.
1-Acetyl-4-benzyl-3-(phenylmethylene)tetrahydro-2,5-thiazinedione:
Properties
IUPAC Name |
(3E)-1-acetyl-4-benzyl-3-benzylidenepiperazine-2,5-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O3/c1-15(23)21-14-19(24)22(13-17-10-6-3-7-11-17)18(20(21)25)12-16-8-4-2-5-9-16/h2-12H,13-14H2,1H3/b18-12+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVGCNAHPWNBCFS-LDADJPATSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CC(=O)N(C(=CC2=CC=CC=C2)C1=O)CC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N1CC(=O)N(/C(=C/C2=CC=CC=C2)/C1=O)CC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.